(1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one

Drug Metabolism ADME Gamma-Secretase Inhibitor Pharmacokinetics

(1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one (CAS 253324-92-4), also designated Semagacestat metabolite M2 or LSN476316, is the (S)-configured primary hydrolysis metabolite of the γ-secretase inhibitor Semagacestat (LY450139). The compound bears a single defined stereocenter at C-5 (1S), possesses a molecular formula of C₁₁H₁₄N₂O (MW 190.24 g/mol), and has a computed LogP of approximately 0.5.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 253324-92-4
Cat. No. B1450867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one
CAS253324-92-4
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCN1CCC2=CC=CC=C2C(C1=O)N
InChIInChI=1S/C11H14N2O/c1-13-7-6-8-4-2-3-5-9(8)10(12)11(13)14/h2-5,10H,6-7,12H2,1H3/t10-/m0/s1
InChIKeyRETLCOJLSHBJEZ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one (CAS 253324-92-4): A Chirally Defined Semagacestat Metabolite M2 for Gamma-Secretase & ADME Research Procurement


(1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one (CAS 253324-92-4), also designated Semagacestat metabolite M2 or LSN476316, is the (S)-configured primary hydrolysis metabolite of the γ-secretase inhibitor Semagacestat (LY450139) [1]. The compound bears a single defined stereocenter at C-5 (1S), possesses a molecular formula of C₁₁H₁₄N₂O (MW 190.24 g/mol), and has a computed LogP of approximately 0.5 [2]. It is structurally distinguished from the parent drug by cleavage of the amide bond proximal to the benzazepine ring, yielding a free primary amine at the 1-position of the tetrahydro-3-benzazepin-2-one scaffold [1].

Why Generic Substitution Fails for (1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one: Stereochemical, Metabolic, and Pharmacological Non-Interchangeability


Indiscriminate substitution of this compound with its racemate (CAS 253324-91-3), the regioisomeric M3 metabolite (LSN2559313), or the parent drug Semagacestat (CAS 425386-60-3) is invalid for any experimental workflow. The (1S) absolute configuration is a structural requirement for its role as the authentic human M2 metabolite; the racemate lacks defined stereochemistry [1]. Metabolically, M2 is formed via hydrolytic cleavage independent of CYP450 enzymes, whereas M3 is generated by CYP3A4/3A5-mediated benzylic hydroxylation — making them mechanistically and quantitatively distinct analytes [2]. Pharmacologically, M2 exhibits approximately 200-fold weaker γ-secretase inhibition (IC₅₀ ≈ 2,000 nM) compared to the parent drug (IC₅₀ ≈ 10.9 nM for Aβ42), undermining any assumption of equipotency [3]. These orthogonal dimensions of non-equivalence are quantified below.

Quantitative Differentiation Evidence for (1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one vs. Closest Analogs


Metabolic Exposure Abundance: M2 Accounts for 2.7-Fold Greater Systemic Exposure Than M3

In the definitive human disposition study of Semagacestat, metabolite M2 (this compound) accounted for approximately 27% of total radioactivity exposure (AUC₀₋₂₄), substantially exceeding metabolite M3 at approximately 10% [1]. This 2.7-fold differential in systemic exposure establishes M2 as the predominant circulating metabolite species, not M3.

Drug Metabolism ADME Gamma-Secretase Inhibitor Pharmacokinetics

Gamma-Secretase Inhibitory Potency: M2 Is ~183-Fold Weaker Than Parent Semagacestat

In a cell-based gamma-secretase inhibition assay, M2 (this compound) exhibited an IC₅₀ of 2,000 nM against Aβ42 production in human SK-N-BE neuroblastoma cells [1]. In contrast, the parent drug Semagacestat (CAS 425386-60-3) demonstrates IC₅₀ values of 10.9 nM against Aβ42 in comparable cell-based assays . The approximately 183-fold potency difference confirms that the hydrolytic cleavage yielding M2 largely ablates gamma-secretase inhibitory activity, consistent with the loss of the N-terminal hydroxy-isovaleryl-alanine moiety critical for target engagement.

Gamma-Secretase Inhibition Alzheimer's Disease Pharmacology Structure-Activity Relationship

Enzymatic Formation Pathway: M2 Via Hydrolysis (Non-CYP) vs. M3 Via CYP3A4/3A5-Mediated Oxidation

M2 is formed by hydrolysis of the amide bond proximal to the benzazepine ring, a non-CYP-mediated pathway [1]. In contrast, the competing primary metabolite M3 is generated by CYP3A-mediated benzylic hydroxylation, with cDNA-expressed CYP3A5 being approximately 2-fold more efficient than CYP3A4 in catalyzing this reaction [1]. This mechanistic divergence means that M2 formation is insensitive to CYP3A drug-drug interactions, while M3 formation is modulated by CYP3A inducers and inhibitors.

Drug Metabolism Enzyme Kinetics CYP450 Phenotyping

Stereochemical Identity: (1S)-Enantiomer is the Authentic Human Metabolite; Racemate (CAS 253324-91-3) is Not Biogenically Equivalent

The (1S) absolute configuration of CAS 253324-92-4 corresponds to the stereochemistry of the 1-amino substituent on the benzazepinone ring as found in the authentic human Semagacestat metabolite M2 [1][2]. The racemic mixture (CAS 253324-91-3) contains equal amounts of the (1R)-enantiomer, which has no validated biological relevance to Semagacestat metabolism. Patent documentation explicitly notes that the (S)-enantiomer 'needs chiral separation, expensive,' underscoring that stereochemical purity is the primary cost and quality driver for this compound [3].

Chiral Separation Metabolite Identification Synthetic Intermediate Procurement

Excretion Profile: M2 and Secondary Metabolites Each Account for ~20% of Dose vs. 44% Unchanged Parent Drug Eliminated Renally

In the human mass balance study, unchanged Semagacestat excreted in urine accounted for approximately 44% of the radioactive dose, indicating that renal elimination of intact parent is the dominant clearance route [1]. Metabolite M2 and its related secondary metabolites collectively accounted for approximately 20% of the dose in excreta, while M3 and its secondary metabolites similarly accounted for approximately 20% [1]. This establishes M2 as a quantifiable excretory metabolite of equivalent abundance to M3, but markedly less abundant than unchanged parent in urine.

Mass Balance Excretion Pathways Radiometric ADME

Procurement-Driven Application Scenarios for (1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one Based on Quantitative Evidence


Authentic Metabolite Reference Standard for GLP Bioanalytical LC-MS/MS Method Validation

As the predominant circulating human Semagacestat metabolite with ~27% relative AUC exposure, this compound is the mandatory reference standard for quantitative bioanalytical method development [1]. Its (1S) stereochemical identity ensures accurate chromatographic retention time matching with in vivo-generated M2 [2]. The 2,000 nM gamma-secretase IC₅₀ confirms it serves as an analytical reference standard rather than a pharmacological probe, eliminating concerns about residual bioactivity confounding assay readouts [3].

CYP-Independent Hydrolytic Pathway Marker for In Vitro Drug-Drug Interaction (DDI) Phenotyping

Because M2 is formed via non-CYP-mediated amide hydrolysis while M3 is generated by CYP3A4/3A5, this compound enables researchers to distinguish hydrolytic from oxidative clearance pathways in hepatocyte or S9 fraction incubations [1]. Co-incubation with CYP3A inhibitors (e.g., ketoconazole) will suppress M3 but not M2 formation, making the M2/M3 ratio a functional readout for CYP3A phenotyping in vitro.

Chiral Intermediate for Semagacestat and Deuterated Analog Synthesis Programs

Patent CN102690231B explicitly identifies CAS 253324-92-4 as the key chiral intermediate in Semagacestat synthesis, requiring enantiomerically pure material obtained via chiral separation [1]. Similarly, the Auspex Pharmaceuticals patent on deuterated benzazepine gamma-secretase inhibitors (US 20110306596) uses this intermediate as the starting scaffold for deuteration at metabolically labile positions, making it essential for next-generation gamma-secretase modulator discovery programs [2].

Mass Balance and Excretion Recovery Studies in Preclinical ADME Species

With M2 and its secondary metabolites contributing ~20% of excreted dose, omission of this analyte from radio-chromatographic profiling results in incomplete mass balance [1]. This compound is required as a co-chromatography standard for peak identification in urine and fecal metabolite profiling across species used in regulatory ADME submissions (rat, dog, monkey).

Quote Request

Request a Quote for (1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.